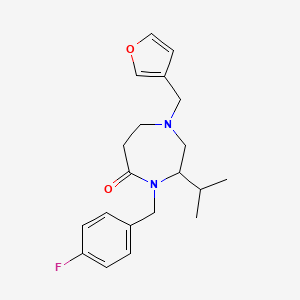
4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one, also known as FBMFI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FBMFI is a diazepanone derivative that belongs to the class of benzodiazepines, which are known for their anxiolytic and sedative properties.
Wirkmechanismus
4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one acts on the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one enhances the binding of GABA to the receptor, resulting in an increase in chloride ion influx and hyperpolarization of the neuron, leading to its inhibitory effects.
Biochemical and Physiological Effects:
4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one has been shown to exhibit dose-dependent effects on the central nervous system, including sedation, anxiolysis, and anticonvulsant effects. It has also been shown to affect the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, anxiety, and sleep.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one is a potent and selective GABA-A receptor modulator, making it a valuable tool for studying the role of GABA in the central nervous system. However, its use in lab experiments is limited by its low solubility in water and its tendency to form aggregates, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several potential future directions for research on 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one. One area of interest is the development of novel derivatives of 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one's effects on other neurotransmitter systems and its potential for the treatment of other neurological disorders. Additionally, the use of 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one in combination with other drugs for the treatment of epilepsy and anxiety disorders is an area of active research.
Synthesemethoden
The synthesis of 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one involves the reaction of 4-fluorobenzylamine with 3-furylacrolein in the presence of potassium tert-butoxide. The resulting intermediate is then treated with isopropylmagnesium chloride and hydrochloric acid to yield 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one. The purity of the compound is ensured by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anticonvulsant, anxiolytic, and sedative properties, making it a promising candidate for the treatment of epilepsy, anxiety disorders, and insomnia. 4-(4-fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one has also been studied for its potential use as a muscle relaxant and for its effects on memory and learning.
Eigenschaften
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(furan-3-ylmethyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c1-15(2)19-13-22(11-17-8-10-25-14-17)9-7-20(24)23(19)12-16-3-5-18(21)6-4-16/h3-6,8,10,14-15,19H,7,9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSROWLQPQYBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzyl)-1-(3-furylmethyl)-3-isopropyl-1,4-diazepan-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-nitro-6-[2-(3-thienyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5304779.png)
![3-{[(3-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5304785.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2,6-difluorobenzamide](/img/structure/B5304791.png)
![{3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxo-1-pyrrolidinyl}acetic acid](/img/structure/B5304797.png)
![3-{[1-(3-hydroxybenzyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5304814.png)
![N-methyl-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]-N-(2-quinoxalinylmethyl)acetamide](/img/structure/B5304822.png)
![2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5304827.png)
![2-chloro-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5304835.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B5304840.png)
![2-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5304853.png)
![3-(4-methoxyphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole](/img/structure/B5304862.png)
![N-1,3-benzothiazol-2-yl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5304868.png)
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5304888.png)
![ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5304890.png)